molecular formula C17H18ClN7O B2963436 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920389-10-2

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2963436
CAS No.: 920389-10-2
M. Wt: 371.83
InChI Key: VKUHLLCUCHVJRT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It’s part of a new set of small molecules designed as novel CDK2 inhibitors . Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis .


Synthesis Analysis

The synthesis of similar compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The structure was solved using the SHELXT-2014 program , and the geometry optimization of the molecular structure was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. Its synthetic versatility allows the generation of structurally diverse derivatives . The molecular structure of the studied compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package .

Scientific Research Applications

Synthesis of Novel Compounds

  • A study reported the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related derivatives through reactions involving various reagents, highlighting the versatility of triazolo-pyrimidine scaffolds in creating diverse chemical entities (El-Agrody et al., 2001).
  • Another research effort synthesized a range of 1,2,4-triazole derivatives, emphasizing the structural adaptability of these compounds in medicinal chemistry (Bektaş et al., 2007).
  • The creation of piperazine and triazolo-pyrazine derivatives in a single-step reaction, followed by a comprehensive antimicrobial evaluation, was documented, showcasing the potential for developing potent antimicrobials (Patil et al., 2021).

Antimicrobial Activity Evaluation

  • Several studies have explored the antimicrobial properties of triazolo-pyrimidine derivatives, with findings indicating good to moderate activities against a variety of microorganisms. For instance, specific triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrazine derivatives exhibited superior antimicrobial effectiveness against certain bacterial strains (Said et al., 2004), (Vu et al., 2004).
  • The synthesis and crystal structure analysis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine provided insight into the molecular interactions contributing to its potential biological activity (Repich et al., 2017).

Future Directions

This compound could potentially be used as a novel anticancer agent . The study reveals key descriptors of similar compounds and will provide help to screen out efficient and novel drugs in the future .

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7O/c1-2-14(26)23-7-9-24(10-8-23)16-15-17(20-11-19-16)25(22-21-15)13-5-3-12(18)4-6-13/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUHLLCUCHVJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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